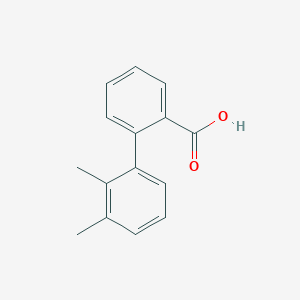
5-(5-Fluoro-2-methylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Fluoro-2-methylphenyl)picolinic acid (5-FMPPA) is a fluorinated picolinic acid that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular formula of C8H7FO2 and a molecular weight of 154.14 g/mol. 5-FMPPA is a versatile compound that can be used in a variety of research applications, including synthetic organic chemistry, drug development, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as an acid catalyst in many reactions, including the formation of enantiomerically pure compounds. Additionally, it is believed to act as a proton transfer agent, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% have not yet been extensively studied. However, it has been shown to act as an antioxidant, which can help to protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions, including synthetic organic chemistry, drug development, and biochemistry. Additionally, it is a relatively inexpensive compound and is relatively easy to obtain. However, it is important to note that the use of 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% may be limited by its potential toxicity.
Direcciones Futuras
The potential applications of 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% are still being explored. Some potential future directions for research include further investigation of its mechanism of action, further exploration of its biochemical and physiological effects, and the development of new synthetic methods for its use in laboratory experiments. Additionally, further research could be conducted to explore its potential applications in drug development, as well as its potential therapeutic uses. Finally, further research could be conducted to explore its potential environmental applications, such as its potential use as an alternative to hazardous chemicals.
Métodos De Síntesis
5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-fluoro-2-methylphenol with ethyl chloroformate in an aqueous medium in the presence of sodium hydroxide to form the corresponding ethyl ester. This ester is then reacted with picolinic acid in the presence of a base, such as sodium hydroxide, to form the desired 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95%.
Aplicaciones Científicas De Investigación
5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including aryl and heteroaryl derivatives and chiral compounds. It has also been used as a catalyst in the synthesis of enantiomerically pure compounds. Additionally, 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% has been used in the synthesis of peptide-based drugs, as well as in the synthesis of compounds for use in drug discovery.
Propiedades
IUPAC Name |
5-(5-fluoro-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-4-10(14)6-11(8)9-3-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQUFCZLTJSVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














